molecular formula C4H7N3O2 B6261724 (3S)-3-azidobutanoic acid CAS No. 1932397-49-3

(3S)-3-azidobutanoic acid

Cat. No.: B6261724
CAS No.: 1932397-49-3
M. Wt: 129.1
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Description

(3S)-3-azidobutanoic acid is a chiral carboxylic acid featuring an azido (-N₃) group at the C3 position of its four-carbon backbone. This compound is primarily utilized in peptide synthesis, bioconjugation, and click chemistry due to the reactivity of its azido group, which enables efficient cycloaddition reactions with alkynes (e.g., Huisgen 1,3-dipolar cycloaddition) . Its stereospecificity (S-configuration) ensures precise spatial orientation in molecular interactions, making it valuable in drug design and material science. The compound is synthesized via nucleophilic substitution of halogenated or hydroxylated precursors, as demonstrated in the conversion of (3S)-3-fluorobutanoic acid using sodium azide .

Properties

CAS No.

1932397-49-3

Molecular Formula

C4H7N3O2

Molecular Weight

129.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-azidobutanoic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid derivative, such as (3S)-3-bromobutanoic acid, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of (3S)-3-azidobutanoic acid may involve continuous flow processes to enhance efficiency and safety, given the potentially hazardous nature of azides. The use of automated systems and controlled environments helps in scaling up the production while minimizing risks.

Types of Reactions:

    Oxidation: (3S)-3-Azidobutanoic acid can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrenes or other reactive intermediates.

    Reduction: Reduction of the azido group can yield primary amines, which are valuable intermediates in organic synthesis.

    Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with phosphines to form iminophosphoranes.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids can be used under controlled conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) are common methods.

    Substitution: Triphenylphosphine (PPh₃) is often used in the Staudinger reaction.

Major Products Formed:

    Oxidation: Formation of nitrenes or aziridines.

    Reduction: Formation of (3S)-3-aminobutanoic acid.

    Substitution: Formation of iminophosphoranes and subsequent derivatives.

Scientific Research Applications

(3S)-3-Azidobutanoic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-azidobutanoic acid largely depends on the specific reactions it undergoes. For instance, in bioorthogonal chemistry, the azido group can participate in click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique attributes of (3S)-3-azidobutanoic acid are best understood through comparison with analogs differing in functional groups, chain length, or stereochemistry. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Reactivity/Applications Biological Activity
(3S)-3-azidobutanoic acid C3 azido group; S-configuration Click chemistry, peptide synthesis Limited direct bioactivity
Ethyl (3R)-4-azido-3-hydroxybutanoate C4 azido and C3 hydroxy groups; ester form Biochemical probes, prodrug synthesis Enhanced solubility in lipids
(S)-2-Azido-3,3-dimethylbutanoic acid C2 azido; branched dimethyl groups Stable intermediate for alkylation Improved metabolic stability
3-Azidopropanoic acid Shorter chain (C3 vs. C4); linear structure Basic click chemistry applications Lower steric hindrance
(2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid Fmoc-protected amino group; C3 azido Solid-phase peptide synthesis (SPPS) Orthogonal protection in SPPS

Functional Group Variations

  • Azido vs. Hydroxy/Amino Groups: Ethyl (3R)-4-azido-3-hydroxybutanoate combines azido and hydroxy groups, enabling dual reactivity in esterification and cycloaddition, unlike (3S)-3-azidobutanoic acid, which lacks hydroxylation .
  • Branching Effects: (S)-2-Azido-3,3-dimethylbutanoic acid’s dimethyl branches increase steric bulk, reducing reaction rates in crowded environments compared to the linear (3S)-3-azidobutanoic acid .

Stereochemical and Backbone Differences

  • Stereospecificity: The S-configuration in (3S)-3-azidobutanoic acid ensures compatibility with enzymatic systems, unlike racemic analogs like (R,S)-1-Azido-3-phenylbutane, which may exhibit unpredictable bioactivity .
  • Chain Length: 3-Azidopropanoic acid (C3 backbone) shows faster reaction kinetics in click chemistry due to reduced steric hindrance but lacks the versatility of the C4 backbone in (3S)-3-azidobutanoic acid for drug conjugates .

Bioconjugation and Click Chemistry

The azido group in (3S)-3-azidobutanoic acid undergoes strain-promoted cycloaddition with cycloalkynes, forming stable triazole linkages. This reaction is pivotal in labeling biomolecules without cytotoxic catalysts .

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